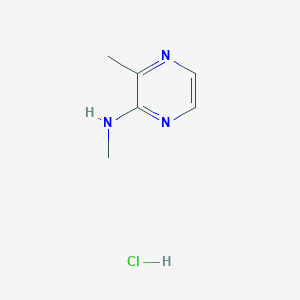

N,3-dimethylpyrazin-2-amine hydrochloride

説明

N,3-Dimethylpyrazin-2-amine hydrochloride is a pyrazine derivative featuring a dimethylamine group at position 2 and a methyl substituent at position 3, with a hydrochloride counterion enhancing its solubility. The molecular formula is C₆H₁₀ClN₃, with a molecular weight of 167.62 g/mol (base: 123.16 g/mol + HCl: 36.46 g/mol). As a hydrochloride salt, it is expected to exhibit high water solubility, making it suitable for pharmaceutical or synthetic applications requiring polar solvents .

特性

IUPAC Name |

N,3-dimethylpyrazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-6(7-2)9-4-3-8-5;/h3-4H,1-2H3,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVJWAFJLWJJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N,3-dimethylpyrazin-2-amine hydrochloride typically involves the reaction of 2-chloropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

N,3-dimethylpyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

科学的研究の応用

N,3-dimethylpyrazin-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

作用機序

The mechanism of action of N,3-dimethylpyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

類似化合物との比較

Structural and Functional Differences

- Substituent Effects: Halogenated Derivatives: The 5-chloro-3,6-difluoro analog (CAS 55215-64-0) exhibits reduced amine basicity due to electron-withdrawing Cl and F groups, contrasting with the electron-donating methyl groups in the target compound. This impacts reactivity in nucleophilic substitutions or metal coordination . Ester vs. Amine: Methyl-3-amino-2-pyrazinecarboxylate (CAS 16298-03-6) contains a carboxylate ester, increasing polarity but reducing stability in basic conditions compared to the hydrochloride salt .

- Solubility and Formulation: Hydrochloride salts (e.g., target compound and N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride) exhibit superior aqueous solubility compared to non-ionic analogs like 3-ethylpyrazin-2-amine. This is critical for drug delivery systems .

生物活性

N,3-Dimethylpyrazin-2-amine hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

N,3-Dimethylpyrazin-2-amine hydrochloride is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3 and N positions of the pyrazine ring. This structural configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that pyrazine derivatives exhibit notable antimicrobial activities. A study highlighted that various alkylpyrazines, including those similar to N,3-dimethylpyrazin-2-amine, can inhibit the growth of several pathogenic microorganisms. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,3-Dimethylpyrazin-2-amine | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) observed for N,3-dimethylpyrazin-2-amine hydrochloride against various pathogens. These results suggest that the compound has potential as a natural antimicrobial agent.

Antioxidant Activity

N,3-Dimethylpyrazin-2-amine hydrochloride has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

A comparative study demonstrated that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| N,3-Dimethylpyrazin-2-amine | 85% | 25 |

| Ascorbic Acid | 90% | 20 |

The data indicates that while ascorbic acid remains slightly more effective, N,3-dimethylpyrazin-2-amine hydrochloride shows promising antioxidant capabilities.

The biological activity of N,3-dimethylpyrazin-2-amine hydrochloride can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of pyrazines allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Compounds like N,3-dimethylpyrazin-2-amine can inhibit key enzymes in microbial metabolism, such as those involved in nucleic acid synthesis.

- Radical Scavenging : The presence of amine groups in the structure contributes to its ability to donate electrons and neutralize free radicals.

Study on Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of N,3-dimethylpyrazin-2-amine hydrochloride against Staphylococcus aureus. The results showed a significant reduction in bacterial colony counts when treated with varying concentrations of the compound over a 24-hour period.

Figure 1: Bacterial Growth Inhibition

Bacterial Growth Inhibition

This figure illustrates the concentration-dependent inhibition of bacterial growth by N,3-dimethylpyrazin-2-amine hydrochloride.

Study on Food Preservation

Another study explored the use of N,3-dimethylpyrazin-2-amine hydrochloride as a natural preservative in food products. The compound was added to meat samples and evaluated for its effectiveness in inhibiting spoilage microorganisms over time. Results indicated that treated samples had significantly lower microbial counts compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。